molecular formula C13H23NO4 B3026545 trans-6-Methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester CAS No. 1009376-75-3

trans-6-Methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester

Cat. No. B3026545
CAS RN: 1009376-75-3
M. Wt: 257.33
InChI Key: HDRXORRYMWSTTC-NXEZZACHSA-N
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Description

The compound "trans-6-Methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are of significant interest due to their presence in various alkaloids and pharmaceutical compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in the literature. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation . This synthesis route is notable for its potential to create a variety of disubstituted piperidine-related alkaloids. Additionally, an efficient and practical asymmetric synthesis of a piperidine dicarboxylate, which is a useful intermediate for nociceptin antagonists, was developed using diastereoselective reduction and isomerization from cis to trans-substituted piperidine . These methods are relevant as they provide insight into the synthesis of trans-substituted piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their reactivity and potential applications. The three-dimensional structures of cis and trans isomers of 3-methyl-1-tert-butyl-4-acetyl- and 3-methyl-1-tert-butyl-4-carbomethoxy-4-piperidols were established using IR and UV spectra . This study highlights the importance of stereochemistry in piperidine derivatives, which is also applicable to the analysis of "trans-6-Methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester."

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by their stereochemistry. The synthesis of various piperidine-related alkaloids from a C2-symmetric precursor demonstrates the potential for selective reactions leading to complex structures . The ability to perform monofunctionalizations and decarbamation reactions to create intricate molecules like alkaloids indicates that the trans-6-Methyl-piperidine derivative could also undergo a range of chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "trans-6-Methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester" are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the synthesis of enantiomerically pure piperidine dicarboxylate suggests that chiral resolution techniques could be applicable for obtaining pure enantiomers of the trans-6-Methyl-piperidine derivative. The established three-dimensional configurations of related piperidine isomers also imply that the compound may exhibit specific optical properties that could be analyzed using spectroscopic methods.

Scientific Research Applications

  • Synthesis of Biological Active Alkaloids : One study discusses the use of similar piperidine derivatives in the stereoselective synthesis of biological active alkaloids, such as sedridine, allosedridine, and coniine (Passarella et al., 2005).

  • Intermediate for Nociceptin Antagonists : Another research focuses on the asymmetric synthesis of a piperidine derivative as an intermediate in creating nociceptin antagonists, demonstrating its potential in drug development (Jona et al., 2009).

  • Stereospecific Synthesis : A study on the stereospecific synthesis of teneraic acid, a naturally occurring imino acid, highlights the versatility of piperidine derivatives in chemical synthesis (Amino et al., 2017).

  • Three-Dimensional Structures Study : The synthesis and analysis of the three-dimensional structures of isomers of piperidine derivatives provide insights into the interrelationship between structure and reactivity (Unkovskii et al., 1973).

  • Asymmetric Syntheses : Research on the asymmetric syntheses of various piperidine dicarboxylic acid derivatives demonstrates the compound's applicability in producing optically pure substances (Xue et al., 2002).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXORRYMWSTTC-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135945
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,6R)-6-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009376-75-3
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,6R)-6-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009376-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,6R)-6-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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